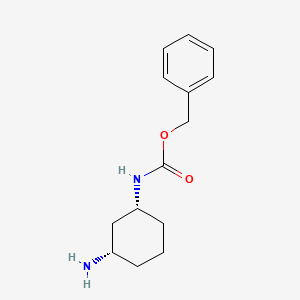

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate

Description

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a chiral carbamate derivative featuring a benzyloxycarbonyl (Cbz) protective group attached to a cyclohexane backbone with a stereospecific (1R,3S)-configured amino group. This compound is widely employed in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediate preparation, due to its ability to modulate steric and electronic properties while preserving stereochemical integrity . Key properties include:

Properties

IUPAC Name |

benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWZARAFTINKJK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856391 | |

| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261225-45-9 | |

| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Carbamates, the class of compounds to which it belongs, are generally used as protecting groups for amines in organic synthesis.

Mode of Action

As a carbamate, cis-Benzyl 3-aminocyclohexylcarbamate likely acts as a protecting group for amines. It can be installed and removed under relatively mild conditions. The removal of the carbamate protecting group can be achieved with strong acid or heat.

Biochemical Pathways

In general, the use of carbamates as protecting groups plays a crucial role in peptide synthesis.

Biological Activity

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H20N2O2

- Molecular Weight : 240.33 g/mol

- CAS Number : 1932063-48-3

The compound features a carbamate functional group linked to a benzyl moiety and an amine derived from cyclohexane. The stereochemistry denoted by (1R,3S) is crucial as it influences the compound's biological interactions.

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound can act as an inhibitor or activator for specific enzymes, modulating their activity through binding at active sites.

- Receptor Modulation : It may influence receptor functions by altering ligand-receptor interactions, potentially affecting downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective properties. Preliminary studies suggest that it may help in the treatment of neurological disorders by protecting neuronal cells from apoptosis and oxidative stress .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results were as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, highlighting its potential as an antimicrobial agent.

Neuroprotective Study

In a neuroprotection study involving neuronal cell cultures exposed to oxidative stress, this compound demonstrated significant protective effects:

- Cell Viability : Increased by 40% compared to control groups.

- Apoptosis Reduction : Caspase-3 activity decreased by 50%, indicating reduced apoptosis.

These results suggest that the compound may be beneficial in neuroprotective applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl ((1S,3S)-3-aminocyclohexyl)carbamate | C14H20N2O2 | Different stereochemistry may affect biological activity. |

| N-Benzyl-(1R)-phenylethylamine | C16H21N | Lacks carbamate functionality; primarily studied for neuroactivity. |

| Cyclohexyl carbamate | C11H19NO2 | Simpler structure; less sterically hindered than benzyl derivative. |

This table illustrates how the unique stereochemistry and functional groups of this compound may lead to distinct biological activities compared to similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-Based Carbamates

a) Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS: N/A)

- Synthesis: Achieved via (1R,2R)-DACH (diaminocyclohexane) and benzyl-phenyl-carbonate, yielding 66% . Applications: Used in asymmetric catalysis, similar to the target compound, but with distinct stereochemical outcomes in reactions .

b) Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate (CAS: 750649-40-2)

- Key Differences: Functional Group: Hydroxyl (-OH) replaces the amino (-NH₂) group at the 3-position, significantly altering solubility (polarity) and reactivity. Melting Point: >230°C (vs. unlisted for the amino variant), indicating higher crystallinity due to intermolecular hydrogen bonding . Applications: Primarily used in chiral resolution studies and as a precursor for hydroxylated intermediates .

c) trans-3-(Benzyloxycarbonylamino)cyclohexylamine hydrochloride (CAS: N/A)

- Key Differences :

- Salt Form: Hydrochloride salt enhances aqueous solubility, making it preferable for biological assays.

- Molecular Weight : 284.78 g/mol (vs. 249.31 g/mol for the parent compound) .

- Stereochemistry : (1R,3R) configuration (trans isomer) reduces steric hindrance compared to the (1R,3S) cis counterpart .

Cyclopentane and Cyclobutane Analogs

a) Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS: 2034147-82-3)

- Key Differences: Ring Size: Cyclopentane vs. cyclohexane alters torsional strain and conformational flexibility. Synthesis Yield: 8% (low yield due to steric challenges in cyclopentane functionalization) . Applications: Limited utility in catalysis compared to the cyclohexane variant, likely due to reduced stability .

b) Benzyl N-[(1S,3S)-3-aminocyclobutyl]carbamate (CAS: 1188264-84-7)

- Key Differences: Ring Size: Cyclobutane introduces significant ring strain, increasing reactivity but decreasing thermal stability. Melting Point: Not reported, but cyclobutane derivatives generally exhibit lower melting points than cyclohexane analogs .

Functionalized Derivatives

a) Benzyl ((1R,3S)-3-(hydroxymethyl)cyclopentyl)carbamate (CAS: 1380486-16-7)

- Synthesis: Requires multi-step protection/deprotection strategies, complicating scalability .

b) Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate (CAS: 1820598-87-5)

Data Tables

Research Findings and Trends

- Stereochemical Impact : The (1R,3S) configuration in the target compound optimizes enantioselectivity in catalysis compared to (1R,2R) or trans isomers .

- Synthetic Challenges : Cyclohexane derivatives generally achieve higher yields (>60%) than cyclopentane or strained cyclobutane analogs (<10%) .

- Thermal Stability: Hydroxy-substituted derivatives exhibit higher melting points (>230°C) due to crystalline packing, whereas amino variants are more soluble in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.